molecular formula C19H18N4O4 B11016220 N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11016220
M. Wt: 366.4 g/mol
InChI Key: DHSMEPOAQHEFOF-UHFFFAOYSA-N
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Description

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a benzodioxine moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of 1,3-dihydro-2H-benzimidazole with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The benzodioxine moiety may interact with cellular pathways, modulating biological responses. These interactions can lead to various pharmacological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzodioxine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the benzimidazole and benzodioxine moieties, which confer distinct chemical and biological properties

Biological Activity

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that exhibits significant potential for various biological applications. Its unique structural features, including a benzimidazole moiety and a benzodioxine framework, contribute to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C19H20N4O4. The compound's structure allows for interaction with various biological systems due to its functional groups.

Key Structural Features:

FeatureDescription
Benzimidazole MoietyAssociated with antifungal and antimicrobial activities.
Benzodioxine FrameworkKnown for anti-inflammatory properties.
Amide GroupEnhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The synthetic pathway includes:

  • Formation of the Benzimidazole Core : Utilizing 1,2-phenylenediamine and appropriate reagents.
  • Coupling with Benzodioxine : Employing coupling agents to facilitate the formation of the benzodioxine structure.
  • Final Modifications : Introducing functional groups to optimize pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and benzodioxine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates broad-spectrum antimicrobial activity.

Case Study Findings:
A study evaluated the antibacterial activity of similar benzimidazole derivatives and found that compounds with structural similarities exhibited zones of inhibition ranging from 18 mm to 28 mm against various bacterial strains .

Cardiovascular Effects

Another area of interest is the compound's potential cardiovascular effects. Research has shown that related compounds exhibit vasorelaxant activity and bradycardic effects. The mechanism appears to involve modulation of calcium channels in cardiac tissues .

Cytotoxicity

Cytotoxicity assessments reveal that this compound may induce apoptosis in cancer cell lines. Studies indicate that it can inhibit cell proliferation through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

Interaction Studies

Interaction studies using techniques such as molecular docking have demonstrated that this compound binds effectively with specific biological targets like enzymes and receptors involved in disease pathways.

Comparative Analysis

To understand its unique properties better, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
1-HydroxymethylbenzimidazoleContains benzimidazoleExhibits antifungal activity
5-MethylbenzodioxoleBenzodioxole frameworkKnown for anti-inflammatory effects
Benzimidazole derivativesVarying substituents on benzimidazoleBroad-spectrum antimicrobial activity

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H18N4O4/c24-17(23-19-21-12-5-1-2-6-13(12)22-19)9-10-20-18(25)16-11-26-14-7-3-4-8-15(14)27-16/h1-8,16H,9-11H2,(H,20,25)(H2,21,22,23,24)

InChI Key

DHSMEPOAQHEFOF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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